Physalin C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

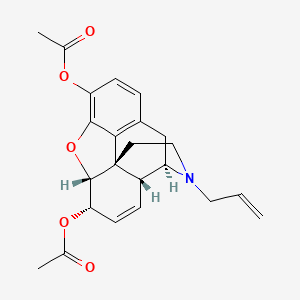

Physalin C is a natural product found in Physalis angulata . It is a steroidal constituent of Physalis plants, possessing an unusual 13,14-seco-16,24-cyclo-steroidal ring skeleton . This compound has shown cytotoxic activities against MCF-7 and HepG2 cells .

Synthesis Analysis

Physalins are synthesized through various biochemical reactions such as desaturation, methylation, hydroxylation, epoxidation, cyclization, chain elongation, and glycosylation . In the biosynthesis pathway of physalin, withanolides and withaphysalins may represent a crucial intermediate between lanosterol and physalins .Molecular Structure Analysis

The physalin skeleton has been found to be an extraordinarily complex, 13–14 secosteroid skeleton incorporating a nine-membered carbocycle derived from a steroidal ring fused to a six-membered ring with δ-lactone . The skeleton of physalins was split into two parts, Frag-A and Frag-B .Chemical Reactions Analysis

Physalins can be divided into two subtypes based on the bonding type of C-14: physalins (Type I), in which C-14 is linked to C-17 through oxygen to form an acetal bridge, and neophysalins (Type II), in which C-14 is linked to C-16, while esterization of C-15/C-17 forms a lactone .Physical and Chemical Properties Analysis

This compound has a molecular formula of C28H30O9 and a molecular weight of 510.53 . More specific physical and chemical properties can be found in the Certificate of Analysis provided by the manufacturer .Scientific Research Applications

Pharmacological Properties and Applications : Physalins, including Physalin C, are highly oxygenated ergostane-type steroids with a wide array of pharmacological activities. These activities include anticancer, anti-inflammatory, immunoregulatory, antimicrobial, trypanocidal and leishmanicidal, antinociceptive, and antidiabetic effects. This review systematically presents the research progress of physalins from the genus Physalis, focusing on phytochemistry, pharmacology, pharmacokinetics, and application in China (Wu et al., 2021).

Anticancer Activities : Physalin F, a related compound, has been studied for its potent cytotoxicity against various human renal carcinoma cells. It induces cell apoptosis through reactive oxygen species (ROS) generation and suppresses NF-κB activation, suggesting potential for anti-cancer therapy (Wu et al., 2012).

Antileishmanial Activity : Physalins B, D, and F from Physalis angulata have demonstrated antileishmanial activity in vitro and in vivo in a model of cutaneous leishmaniasis. Topical treatment with physalin F significantly reduced lesion size, parasite load, and histopathological alterations in infected mice (Guimarães et al., 2009).

Biomimetic Synthesis and Chemical Studies : Research on the biomimetic synthesis of the CDE ring moiety of physalins, including this compound, from a steroidal compound provides insights into the structural complexity and potential synthetic pathways of these compounds (Araki et al., 2021).

Pharmacokinetics and Stability Studies : A study involving the simultaneous quantification of various physalins, including this compound, in rat plasma and rat intestinal bacteria, offers valuable insights into the pharmacokinetics and stability of these compounds (Zheng et al., 2018).

Quality Evaluation and Characterization : Characterization and fingerprint analysis of physalins, including this compound, in Physalis alkekengi L. var. franchetii, provide a scientific basis for quality control and safety assurance of herbal preparations containing these compounds (Zheng et al., 2012).

Mechanism of Action

Physalins are versatile molecules that act in several cell signaling pathways and activate different mechanisms of cell death or immunomodulation . They have shown a variety of actions, including anticancer, anti-inflammatory, antiparasitic, antimicrobial, antinociceptive, and antiviral activities .

Future Directions

Properties

CAS No. |

27503-33-9 |

|---|---|

Molecular Formula |

C28H30O9 |

Molecular Weight |

510.5 g/mol |

IUPAC Name |

(1S,2S,3R,5R,6R,14R,15S,18R,21S,22R)-5,18-dihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,11-diene-13,19,24,27-tetrone |

InChI |

InChI=1S/C28H30O9/c1-13-21(31)35-18-12-23(13,2)19-20(30)27(34)16-9-8-14-6-5-7-17(29)24(14,3)15(16)10-11-26(33)22(32)36-25(18,4)28(19,26)37-27/h5,7-8,15-16,18-19,33-34H,1,6,9-12H2,2-4H3/t15-,16+,18+,19-,23+,24-,25-,26-,27+,28-/m0/s1 |

InChI Key |

OZDVKLAQLVYYJW-UCDWWPKISA-N |

Isomeric SMILES |

C[C@]12C[C@H]([C@]3([C@]45[C@H]1C(=O)[C@](O4)([C@@H]6CC=C7CC=CC(=O)[C@@]7([C@H]6CC[C@@]5(C(=O)O3)O)C)O)C)OC(=O)C2=C |

SMILES |

CC12CC(C3(C45C1C(=O)C(O4)(C6CC=C7CC=CC(=O)C7(C6CCC5(C(=O)O3)O)C)O)C)OC(=O)C2=C |

Canonical SMILES |

CC12CC(C3(C45C1C(=O)C(O4)(C6CC=C7CC=CC(=O)C7(C6CCC5(C(=O)O3)O)C)O)C)OC(=O)C2=C |

melting_point |

274-277°C |

physical_description |

Solid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

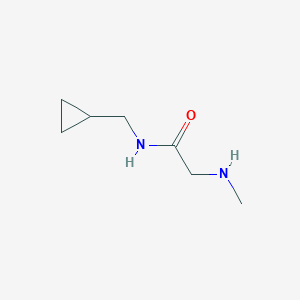

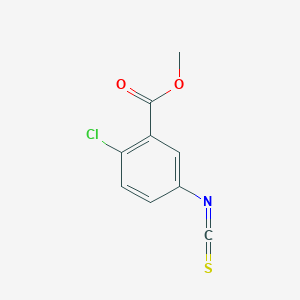

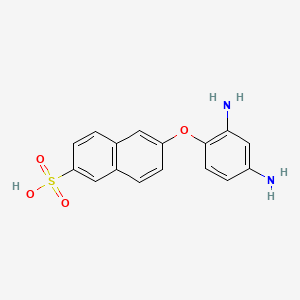

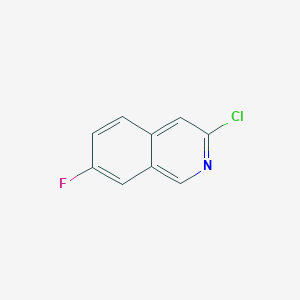

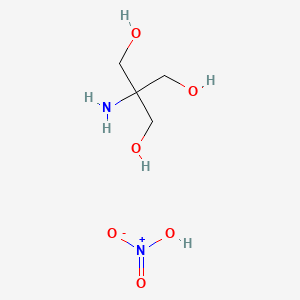

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxylic acid](/img/structure/B1612858.png)